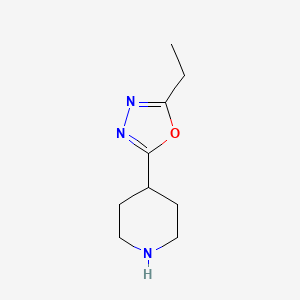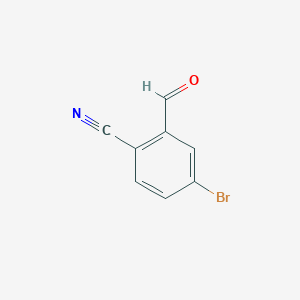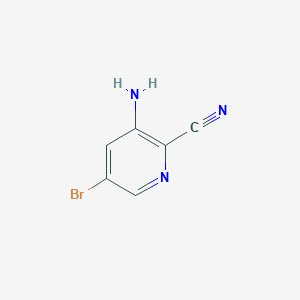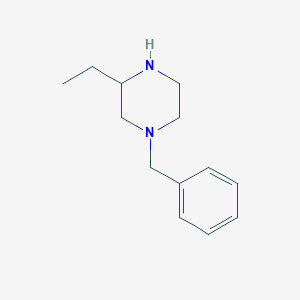
1-Bromo-4-(but-1-en-2-yl)benzene
Übersicht
Beschreibung
“1-Bromo-4-(but-1-en-2-yl)benzene” is a chemical compound with the molecular formula C10H11Br . It is also known by other names such as “1-bromo-4-but-1-en-2-ylbenzene” and "Benzene, 1-bromo-4-(1-methylenepropyl)" .
Synthesis Analysis
The synthesis of benzene derivatives like “1-Bromo-4-(but-1-en-2-yl)benzene” typically involves electrophilic aromatic substitution . In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .Molecular Structure Analysis
The molecular structure of “1-Bromo-4-(but-1-en-2-yl)benzene” consists of a benzene ring with a bromine atom (Br) and a but-1-en-2-yl group attached to it . The exact mass of the molecule is 210.00441 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-Bromo-4-(but-1-en-2-yl)benzene” include a molecular weight of 211.10 g/mol . It has a computed XLogP3-AA value of 4.4, indicating its lipophilicity . The compound has no hydrogen bond donor count and no hydrogen bond acceptor count . It has a rotatable bond count of 2 .Wissenschaftliche Forschungsanwendungen
Supramolecular Features
1-Bromo-4-(but-1-en-2-yl)benzene and its derivatives demonstrate interesting supramolecular characteristics. For example, the isostructural 1-bromo and 1-iodo derivatives of 3,5-bis(1,3-oxazolin-2-yl)benzene display features like (non-classical) hydrogen bonding, parallel-displaced π–π interactions, and close N⋯I contacts, as found in a study that included crystallization as a sub-hydrate (Stein, Hoffmann, & Fröba, 2015).
Synthesis and Fluorescence Properties
The compound 1-Bromo-4-(2,2-diphenylvinyl)benzene, a derivative of 1-Bromo-4-(but-1-en-2-yl)benzene, was synthesized and its fluorescence properties were investigated. This derivative exhibited significant photoluminescence properties in both solution and solid states, showing potential for applications in luminescent materials (Liang Zuo-qi, 2015).
Pyrolysis Studies
The pyrolysis of hex-5-en-1-yl radical, derived from 6-bromo-1-hexene (a compound related to 1-Bromo-4-(but-1-en-2-yl)benzene), was studied at high pressures and temperatures. This research provided insights into the product distribution under these conditions, highlighting the compound's relevance in high-temperature chemical processes (Liszka & Brezinsky, 2019).
Synthesis of Dendritic Carbosilanes
The synthesis of dendritic carbosilanes involved the regiospecific hydrosilylation of 1-bromo-4-(prop-2-enyl)benzene. This process was an efficient route to create molecular building block precursors for assembling modified carbosilane dendrimers, illustrating its utility in the field of nanotechnology and materials science (Casado & Stobart, 2000).
Eigenschaften
IUPAC Name |
1-bromo-4-but-1-en-2-ylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Br/c1-3-8(2)9-4-6-10(11)7-5-9/h4-7H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGATWDYVVSRVCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C)C1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30623100 | |
| Record name | 1-Bromo-4-(but-1-en-2-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30623100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-(but-1-en-2-yl)benzene | |
CAS RN |
42427-51-0 | |
| Record name | 1-Bromo-4-(but-1-en-2-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30623100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Bromo-3-chlorobenzo[d]isoxazole](/img/structure/B1289081.png)








![8-Methoxy-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B1289110.png)



